molecular formula C10H18ClN3O B1377866 1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride CAS No. 1375472-41-5

1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride

Cat. No. B1377866
CAS RN: 1375472-41-5
M. Wt: 231.72 g/mol
InChI Key: NCCUQRUZDYIJCT-UHFFFAOYSA-N
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Description

1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride, often referred to as POCAH, is a cyclic amine hydrochloride that has been studied for its ability to act as a ligand for a variety of biological receptors. POCAH is a relatively new compound, first synthesized in 2019, and has been found to have a wide range of potential applications in scientific research and laboratory experiments.

Scientific Research Applications

Scalable Synthesis and Process Safety

A study by Likhite et al. (2016) describes a safe and scalable synthesis method for a similar oxadiazole compound, emphasizing the importance of process safety in chemical synthesis. The research focuses on selecting thermally stable compounds and applying process safety principles to define optimal reaction parameters. This approach underlines the significance of protecting groups in enhancing the thermal stability of intermediates, which could be relevant to the synthesis of our compound of interest due to structural similarities (Likhite et al., 2016).

Anticancer Agents

Rashid et al. (2012) synthesized benzimidazoles bearing an oxadiazole nucleus, showing significant to good anticancer activity. One of the compounds emerged as a lead compound with significant growth inhibition activity. This highlights the potential of oxadiazole derivatives in developing new anticancer agents (Rashid et al., 2012).

Insensitive Energetic Materials

Yu et al. (2017) explored 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives as insensitive energetic materials. The study synthesized N-trinitroethylamino derivatives and energetic salts, demonstrating moderate thermal stabilities and insensitivity towards impact and friction. This research suggests the utility of oxadiazole derivatives in creating safer energetic materials (Yu et al., 2017).

High Heat of Detonation Energetic Salts

Cao et al. (2020) synthesized bi-heterocyclic skeletons with high heats of formation (HOF) and corresponding energetic salts, indicating the potential of oxadiazole derivatives in enhancing the performance of energetic materials. The salts exhibited high detonation performances, comparable with RDX, and outstanding heat of detonation data, highlighting the promise of these compounds in energetic material applications (Cao et al., 2020).

Multicyclic Oxadiazoles as Energetic Materials

Pagoria et al. (2017) synthesized several multicyclic oxadiazoles and 1-hydroxytetrazoles as energetic materials, focusing on compounds with a 1,2,4-oxadiazole core. These compounds were designed to have good thermal stability and high density, essential attributes for energetic materials. The synthetic approaches and chemistry observed during the creation of these new heterocycles provide insights into the development of high-performance energetic materials (Pagoria et al., 2017).

properties

IUPAC Name

1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.ClH/c1-7(2)8-12-9(13-14-8)10(11)5-3-4-6-10;/h7H,3-6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCUQRUZDYIJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2(CCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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